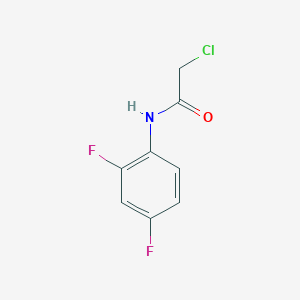

2-chloro-N-(2,4-difluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPPVAAGWXKMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352863 | |

| Record name | 2-chloro-N-(2,4-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96980-65-3 | |

| Record name | 2-Chloro-N-(2,4-difluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96980-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(2,4-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2,4-difluorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Characterization of 2-chloro-N-(2,4-difluorophenyl)acetamide

This guide provides a comprehensive analysis of the spectral data for 2-chloro-N-(2,4-difluorophenyl)acetamide, a key intermediate in various organic synthesis pathways. As researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure and purity is paramount. This document offers a detailed walkthrough of the analytical techniques and data interpretation required to fully characterize this compound, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Compound Overview and Molecular Structure

This compound is an acetamide derivative with the molecular formula C₈H₆ClF₂NO.[1] Its structural integrity is the foundation of its utility in subsequent chemical transformations. Accurate characterization ensures reproducibility and safety in research and development processes.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 96980-65-3[1] |

| Molecular Formula | C₈H₆ClF₂NO[1] |

| Molecular Weight | 205.59 g/mol [1] |

| Monoisotopic Mass | 205.0106 Da[2] |

The molecular structure, presented below, is the basis for all subsequent spectral predictions and interpretations.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-chloro-N-(2,4-difluorophenyl)acetamide

Introduction: 2-chloro-N-(2,4-difluorophenyl)acetamide is a halogenated acetamide derivative of significant interest within the fields of medicinal chemistry and synthetic organic chemistry. As a member of the α-haloacetamide class, its chemical architecture is primed for reactivity, making it a valuable building block for more complex molecular entities. The presence of a chloroacetyl group confers electrophilic properties, rendering it a key intermediate for the synthesis of various heterocyclic compounds and, notably, as a reactive moiety for the design of targeted covalent inhibitors in drug development.[1][2]

This technical guide provides an in-depth analysis of the physical and chemical properties of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its handling, reactivity, synthesis, and characterization. The protocols and data presented herein are synthesized from authoritative sources to ensure scientific integrity and practical applicability.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its unequivocal identity through standardized nomenclature and structural representation.

-

IUPAC Name: this compound[3]

-

CAS Number: 96980-65-3[3]

-

Molecular Formula: C₈H₆ClF₂NO[3][]

-

Synonyms: N-Chloroacetyl-2,4-difluoroaniline, 2-Chloro-2',4'-difluoroacetanilide[3]

The molecule consists of a 2,4-difluoroaniline core that is N-acylated with a chloroacetyl group. This structure is fundamental to its chemical behavior, which is dominated by the reactivity of the C-Cl bond alpha to the carbonyl group.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental conditions, including reaction setups, purification strategies, and formulation development.

| Property | Value | Source |

| Molecular Weight | 205.59 g/mol | [3][] |

| Density | ~1.444 g/cm³ (Predicted) | [] |

| Melting Point | Data not experimentally determined in available literature. Similar compounds, like 2-chloro-N-(2-fluorophenyl)acetamide, have a melting point of 88-90 °C.[5] | N/A |

| Boiling Point | Data not experimentally determined. Predicted values for structurally similar compounds are typically >300 °C.[5][6][7] | N/A |

| Appearance | Expected to be an off-white to yellow or brown solid, consistent with related acetanilides.[8] | N/A |

| Solubility | Low solubility in water is expected.[9] Generally soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[10] | N/A |

Expert Insights: The low aqueous solubility is a direct consequence of the hydrophobic difluorophenyl ring and the overall neutral charge of the molecule. For synthetic and analytical purposes, dissolution in solvents like DMSO, DMF, or chlorinated solvents (e.g., dichloromethane) is recommended. The high predicted boiling point suggests that purification by distillation is impractical and would likely lead to decomposition; methods such as recrystallization are more appropriate.

Chemical Properties and Reactivity Profile

The chemical utility of this compound stems from the electrophilic nature of the α-chloroacetyl group. This moiety is a potent alkylating agent, readily undergoing nucleophilic substitution.

Causality of Reactivity: The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, making the α-carbon highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its application in medicinal chemistry.

Application as a Covalent "Warhead": In drug development, the chloroacetamide group is a well-established "warhead" for creating covalent inhibitors. It specifically targets nucleophilic amino acid residues, most commonly cysteine, within the active site of an enzyme or protein. The reaction proceeds via an Sₙ2 mechanism, forming a stable thioether bond and leading to irreversible inhibition of the target protein.[1] This strategy can result in drugs with high potency and a prolonged duration of action.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H6ClF2NO | CID 735854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-CHLORO-N-(2-FLUOROPHENYL)ACETAMIDE CAS#: 347-66-0 [chemicalbook.com]

- 6. 2-CHLORO-N-[1-(2,4-DIFLUOROPHENYL)ETHYL]ACETAMIDE CAS#: 793727-51-2 [m.chemicalbook.com]

- 7. 2-CHLORO-N-(2-FLUORO-4-METHYLPHENYL)ACETAMIDE CAS#: 366-45-0 [m.chemicalbook.com]

- 8. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. caymanchem.com [caymanchem.com]

The Diverse Biological Activities of N-Aryl Chloroacetamides: A Guide for Researchers

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The N-aryl chloroacetamide scaffold is a cornerstone in medicinal and agricultural chemistry, distinguished by its reactive chloroacetamide "warhead" attached to a variable aryl moiety. This structural motif confers a potent alkylating ability, enabling these molecules to form covalent bonds with biological nucleophiles, which is the primary mechanism underpinning their broad spectrum of biological activities. Initially rising to prominence as highly effective pre-emergence herbicides, the applications of N-aryl chloroacetamides have expanded significantly.[1][2] Researchers have successfully harnessed this scaffold to develop potent antibacterial, antifungal, anticancer, and enzyme-inhibiting agents.[3][4][5][6] This guide synthesizes the current understanding of N-aryl chloroacetamides, detailing their core mechanism of action, key synthetic pathways, and diverse therapeutic and agricultural applications. We provide in-depth analysis of structure-activity relationships (SAR), detailed protocols for biological evaluation, and a forward-looking perspective on the future development of this versatile chemical class.

Introduction to N-Aryl Chloroacetamides

N-aryl chloroacetamides are a class of organic compounds characterized by a chloroacetamide group linked to a nitrogen atom, which is, in turn, bonded to an aryl (aromatic) ring. The core structure's simplicity belies its chemical versatility and biological significance. The key to their activity is the electrophilic nature of the carbon atom alpha to the carbonyl group, which is made susceptible to nucleophilic attack by the adjacent chlorine atom.

Chemical Structure and Properties

The general structure consists of:

-

An Aryl Group: This is typically a substituted phenyl ring. The nature, position, and number of substituents on this ring are critical determinants of the molecule's lipophilicity, steric profile, and electronic properties, which collectively fine-tune its biological specificity and potency.

-

An Amide Linkage: This links the aryl group to the chloroacetyl moiety.

-

A Chloroacetamide "Warhead": The Cl-CH2-C(=O)- group is the reactive center of the molecule, responsible for its alkylating properties.[3]

The lipophilicity of these compounds, which governs their ability to cross biological membranes, is a crucial factor in their efficacy. For instance, halogenated substituents on the phenyl ring can increase lipophilicity, allowing for more rapid passage through the phospholipid bilayer of cell membranes, which has been correlated with higher antimicrobial activity.

Overview of Biological Activities

The biological profile of N-aryl chloroacetamides is remarkably broad, a direct consequence of their ability to covalently modify essential biomolecules. This has led to their development and investigation in numerous fields:

-

Agriculture: They are widely used as pre-emergence herbicides for major crops, controlling a wide spectrum of weeds.[2][7][8][9]

-

Antimicrobial Agents: Numerous derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans and Fusarium species.[4][5][6][10][11]

-

Anticancer Therapeutics: The scaffold has been explored for its cytotoxic effects against various cancer cell lines, with some derivatives showing promise as inhibitors of cancer stem cells (CSCs), which are implicated in chemoresistance and tumor relapse.[3][12]

-

Enzyme Inhibition: Specific N-aryl chloroacetamides have been designed as inhibitors for enzymes implicated in neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases.[13]

-

Antiviral & Antiparasitic Roles: Emerging research has pointed to their potential as antiviral agents against alphaviruses and as antiparasitic compounds for treating diseases like cryptosporidiosis.[14][15][16]

Core Mechanism of Action: The Alkylating Nature

The unifying mechanism behind the diverse biological effects of N-aryl chloroacetamides is their function as alkylating agents.[1] The chloroacetamide moiety is a mild electrophile that readily reacts with nucleophilic functional groups found in essential biomolecules, particularly the thiol groups of cysteine residues in proteins.[1][17]

Reactivity with Biological Nucleophiles

The reaction involves a nucleophilic substitution where the chlorine atom, a good leaving group, is displaced by a nucleophile (e.g., a deprotonated sulfhydryl group, -S⁻). This forms a stable covalent thioether bond between the acetamide scaffold and the protein. This irreversible binding can lead to:

-

Enzyme Inactivation: Alkylation of a cysteine residue in the active site of an enzyme can permanently block substrate binding and catalysis.

-

Disruption of Protein Structure: Modification of a critical cysteine residue can alter protein conformation, leading to loss of function.

-

Interference with Signaling Pathways: Covalent modification of proteins involved in cellular signaling can disrupt vital biological processes.

This reactivity is not indiscriminate. The specific aryl portion of the molecule provides the necessary recognition elements (e.g., shape, lipophilicity, hydrogen bonding capability) to direct the chloroacetamide "warhead" to the target protein's binding pocket, conferring a degree of selectivity.

Caption: Mechanism of N-aryl chloroacetamide covalent modification of a target protein.

Synthesis of N-Aryl Chloroacetamides

The synthesis of N-aryl chloroacetamides is generally straightforward, making this scaffold highly accessible for derivatization and library synthesis in drug discovery and agrochemical research. The most common method is the chloroacetylation of a primary or secondary aryl amine.[18][19]

General Synthetic Protocol

The standard procedure involves the reaction of a substituted aryl amine with chloroacetyl chloride in an appropriate solvent. A base, such as triethylamine or potassium carbonate, is often added to neutralize the hydrochloric acid byproduct generated during the reaction.[11][20]

Step 1: Reactant Preparation: The selected aryl amine is dissolved in a suitable aprotic solvent (e.g., benzene, DMF, or acetonitrile).

Step 2: Acylation: Chloroacetyl chloride is added dropwise to the solution, often at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction. The reaction is then typically stirred for several hours at room temperature or refluxed to ensure completion.[20]

Step 3: Work-up and Purification: Upon completion, the reaction mixture is processed to remove byproducts and unreacted starting materials. This may involve washing with water, extraction with an organic solvent, and drying. The final product is often purified by recrystallization from a suitable solvent like ethanol to yield the solid N-aryl chloroacetamide.[20]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.info [ijpsr.info]

- 6. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. lume.ufrgs.br [lume.ufrgs.br]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 13. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N ‑Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad-Spectrum Antialphaviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

A Technical Guide to the Structural and Conformational Analysis of 2-chloro-N-(2,4-difluorophenyl)acetamide

Abstract

This technical guide provides a comprehensive structural and conformational analysis of 2-chloro-N-(2,4-difluorophenyl)acetamide, a molecule of significant interest as a synthetic intermediate in medicinal and materials chemistry.[1][2] Given the absence of a publicly available crystal structure for this specific compound, this document employs a multi-faceted approach, integrating data from its fundamental physicochemical properties, predictive spectroscopic analysis, and comparative structural studies of closely related analogs. We will explore the molecule's likely synthesis, its expected spectroscopic signatures (NMR, IR, MS), and delve into its solid-state packing and conformational preferences. The causality behind analytical choices and the interpretation of data are emphasized to provide researchers with a practical and scientifically rigorous framework for studying this and similar N-substituted acetamides.

Molecular Identity and Physicochemical Properties

This compound (IUPAC Name) is a halogenated aromatic amide. Its core structure consists of a 2,4-difluorophenyl ring linked via an amide bond to a chloroacetyl group. This combination of a reactive chloroacetamide moiety and a fluorinated aromatic ring makes it a versatile building block in organic synthesis. The fundamental properties, derived from authoritative chemical databases, are summarized below.[3]

| Property | Value | Source |

| Molecular Formula | C₈H₆ClF₂NO | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Weight | 205.59 g/mol | PubChem[3] |

| CAS Number | 96980-65-3 | PubChem[3] |

| SMILES | C1=CC(=C(C=C1F)F)NC(=O)CCl | PubChem[3] |

| InChIKey | TUPPVAAGWXKMRC-UHFFFAOYSA-N | PubChem[3] |

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule's structure begins with its synthesis and characterization. The protocols and expected data presented here are based on established methodologies for N-aryl acetamides.[2]

Synthetic Protocol: Acylation of 2,4-Difluoroaniline

The most direct and widely adopted method for synthesizing N-aryl acetamides is the nucleophilic acyl substitution reaction between an aniline derivative and an acyl chloride.[2] In this case, 2,4-difluoroaniline serves as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Expert Rationale: Chloroacetyl chloride is chosen for its high reactivity, which ensures efficient acylation of the amine. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) to prevent hydrolysis of the acyl chloride and at a controlled temperature (e.g., 0 °C to room temperature) to manage the exothermic nature of the reaction. A mild base, such as triethylamine or pyridine, is often included to neutralize the HCl byproduct, driving the reaction to completion.

Step-by-Step Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-difluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Acyl Chloride: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of distilled water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Predictive Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[5] A deuterated solvent like DMSO-d₆ is often used for N-aryl amides due to its ability to dissolve the compound and the downfield shift of the amide N-H proton, preventing overlap with other signals.

| ¹H NMR (Predicted in DMSO-d₆) | ||||

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Amide N-H | ~10.5 | Broad singlet | 1H | Deshielded proton on nitrogen, subject to hydrogen bonding. |

| Aromatic C-H (ortho to NH) | ~8.0-8.2 | Multiplet | 1H | Deshielded by the amide group and ortho-fluorine. |

| Aromatic C-H | ~7.3-7.5 | Multiplet | 1H | Complex splitting due to F-H couplings. |

| Aromatic C-H | ~7.1-7.3 | Multiplet | 1H | Complex splitting due to F-H couplings. |

| Methylene C-H₂ | ~4.3 | Singlet | 2H | Alpha to both a carbonyl and a chlorine atom, resulting in strong deshielding. |

| ¹³C NMR (Predicted in DMSO-d₆) | ||

| Assignment | Chemical Shift (δ, ppm) | Rationale |

| Carbonyl C=O | ~165 | Typical chemical shift for an amide carbonyl. |

| Aromatic C-F | ~155-160 (d, ¹JCF ≈ 245 Hz) | Large one-bond C-F coupling constant is characteristic. |

| Aromatic C-N | ~125-130 | Shift influenced by both nitrogen and fluorine substituents. |

| Aromatic C-H | ~110-120 | Region for aromatic carbons, with shifts influenced by fluorine. |

| Methylene C-Cl | ~42 | Aliphatic carbon attached to an electron-withdrawing chlorine. |

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying key functional groups present in a molecule.[5]

| IR Spectroscopy (Predicted) | ||

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

| N-H Stretch (Amide) | 3250-3300 | Indicates the presence of the secondary amide N-H bond. |

| C=O Stretch (Amide I) | 1670-1690 | A strong, sharp absorption characteristic of an amide carbonyl. |

| N-H Bend (Amide II) | 1530-1550 | Coupled with C-N stretching, confirming the amide group. |

| C-F Stretch | 1200-1250 | Strong absorptions indicative of the aryl-fluorine bonds. |

| C-Cl Stretch | 700-780 | Corresponds to the chloroalkyl group. |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structure.

-

Molecular Ion (M⁺): The spectrum is expected to show a molecular ion peak at m/z ≈ 205. A characteristic isotopic pattern (M+2 peak) at m/z ≈ 207 with an intensity of about one-third of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragments:

-

Loss of Cl: A fragment corresponding to [M-Cl]⁺.

-

Loss of CH₂Cl: A fragment corresponding to [M-CH₂Cl]⁺.

-

Acylium Ion: A peak corresponding to the [O=C-CH₂Cl]⁺ fragment.

-

Difluoroaniline Fragment: A peak corresponding to the [H₂N-C₆H₃F₂]⁺ fragment resulting from amide bond cleavage.

-

Structural and Conformational Analysis

The three-dimensional arrangement of atoms and the nature of intermolecular interactions define a molecule's properties in the solid state and its potential biological activity.

Crystalline Packing and Intermolecular Forces: A Comparative Approach

While the specific crystal structure of this compound has not been reported, extensive crystallographic data exists for structurally similar N-aryl chloroacetamides.[1][7][8][9] A consistent and dominant feature in the crystal packing of these compounds is the formation of infinite chains through intermolecular N-H···O hydrogen bonds.[1][7][9]

Expert Rationale: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This directional interaction is strong and highly predictable, often dictating the primary supramolecular assembly in the crystal lattice. The N-H proton forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule, creating a robust head-to-tail chain.

| Comparative Crystallographic Data of Analogs | |||

| Compound | Space Group | N-H···O Distance (Å) | Key Feature |

| 2-Chloro-N-(4-fluorophenyl)acetamide[1][7] | Monoclinic | ~2.8-2.9 | Forms infinite chains via N-H···O bonds along the c-axis. |

| 2-Chloro-N-(3-fluorophenyl)acetamide[8] | Monoclinic | ~2.8-2.9 | Molecules linked into C(4) chains by N-H···O hydrogen bonds. |

| 2-Chloro-N-(2,4-dimethylphenyl)acetamide[9] | Monoclinic | ~2.9 | Molecules linked into chains through intermolecular N-H···O bonding. |

Based on this consistent pattern, it is highly probable that this compound also crystallizes in a structure dominated by these N-H···O hydrogen-bonded chains.

Caption: Predicted N-H···O intermolecular hydrogen bonding forming a molecular chain.

Molecular Conformation

The overall shape of the molecule is determined by the torsion angles around its single bonds. Key conformational features include the planarity of the amide group and its orientation relative to the aromatic ring.

-

Amide Plane: The amide group (C-C(=O)-N-H) is generally planar or nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system.

-

Ring-Amide Torsion: The dihedral angle between the plane of the difluorophenyl ring and the amide plane is crucial. In related structures, this angle is significantly twisted, often ranging from 20° to 80°.[10] This twist is a result of steric hindrance between the ortho-substituent on the phenyl ring (in this case, fluorine) and the carbonyl oxygen or the N-H proton.

-

Ortho-Substituent Influence: The conformation of the N-H bond relative to the ortho-fluoro substituent is of particular interest. In the analogous 2-chloro-N-(2,4-dimethylphenyl)acetamide, the N-H bond is found to be syn to the ortho-methyl group.[9] It is plausible that a similar syn conformation exists in the title compound to minimize steric repulsion between the bulky chloroacetamide group and the ortho-fluorine atom.

-

Intramolecular Interactions: Short C-H···O contacts, where a C-H from the phenyl ring interacts with the carbonyl oxygen, are also possible and can contribute to conformational stability.[8]

A Theoretical Approach: Computational Modeling

In the absence of experimental crystallographic data, computational chemistry provides a powerful tool for predicting the ground-state conformation and electronic structure. Density Functional Theory (DFT) is a robust method for this purpose.

Expert Rationale: A computational approach allows for a systematic exploration of the potential energy surface to identify low-energy conformers. Geometry optimization calculations refine the molecular structure to a minimum energy state, providing accurate predictions of bond lengths, angles, and dihedral angles. This in silico data serves as a highly valuable hypothesis that can guide future experimental work.

Step-by-Step Computational Workflow:

-

Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the rotational freedom around the key single bonds and identify a pool of low-energy starting structures.

-

DFT Geometry Optimization: Subject the lowest energy conformers to full geometry optimization using a DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G(d,p) or larger).

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical IR spectrum.

-

Analysis: Analyze the resulting optimized geometry to determine key structural parameters, including the crucial dihedral angle between the aromatic ring and the amide plane.

Caption: A standard workflow for the computational analysis of molecular conformation.

Conclusion

This guide has provided a detailed structural and conformational profile of this compound. Through a combination of established synthetic protocols, predictive spectroscopy based on foundational principles, and a robust comparative analysis with structurally validated analogs, we have constructed a comprehensive picture of the molecule. The key structural motifs are predicted to be a twisted conformation between the phenyl ring and the planar amide group, and a supramolecular architecture dominated by strong N-H···O hydrogen-bonded chains. The outlined experimental and computational workflows provide a solid framework for researchers to validate these predictions and further explore the rich chemistry of this versatile synthetic intermediate.

References

- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. This compound | C8H6ClF2NO | CID 735854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Chloro-N-(2,4-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-chloro-N-(2,4-difluorophenyl)acetamide: A Methodological and Predictive Approach

An In-depth Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1][2][3] This guide provides a comprehensive technical framework for understanding, determining, and predicting the solubility of 2-chloro-N-(2,4-difluorophenyl)acetamide in organic solvents. Recognizing the scarcity of published data for this specific compound, this document emphasizes robust experimental methodologies and theoretical predictive models. It is designed for researchers, chemists, and formulation scientists who require a deep, practical understanding of solubility principles to guide their work.

Introduction: The Central Role of Solubility

This compound (PubChem CID: 735854) is a halogenated acetamide derivative.[4] Compounds of this class are recognized as important intermediates in the synthesis of various medicinal, agrochemical, and pharmaceutical agents.[5][6] The successful application of this intermediate in any synthetic route or its development as a potential API is fundamentally linked to its solubility.

Key processes governed by solubility include:

-

Reaction Kinetics: Ensuring the compound is in the solution phase for chemical reactions.

-

Crystallization and Purification: Selecting appropriate anti-solvents and recrystallization solvents to achieve high purity and yield.[7]

-

Formulation Development: For APIs, solubility is a primary determinant of bioavailability, especially for oral dosage forms.[1][8][9] Poorly soluble compounds often lead to inadequate absorption and variable therapeutic outcomes.[8][9]

-

Analytical Method Development: Choosing suitable diluents for chromatographic analysis like HPLC.[10]

This guide will first establish a theoretical foundation for solubility, then present the known physicochemical properties of the target compound, and finally, detail a gold-standard experimental protocol for its solubility determination, complemented by robust analytical techniques.

Theoretical Frameworks for Solubility Prediction

While experimental determination is definitive, theoretical models provide invaluable predictive power for solvent screening, saving significant time and resources.

"Like Dissolves Like": The Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by solubility parameters. The Hansen Solubility Parameters (HSP) are a powerful tool developed by Charles Hansen that divides the total Hildebrand solubility parameter into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding forces.[11]

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space" defined by these three parameters.[11] The closer two points are in this space, the more likely the substances are to be miscible.[11] This relationship is calculated by the distance (Ra) between the solute and solvent in Hansen space. A substance is predicted to be soluble if this distance is within its experimentally determined interaction radius (R0).[12] This concept is particularly useful for screening solvents in industries like paints and coatings and has been extended to pharmaceutical applications for predicting drug-excipient interactions.[11][13]

The logical relationship for solubility prediction using HSP is illustrated below.

Caption: Hansen Solubility Parameter (HSP) workflow for predicting solubility.

Co-solvency Models: The Jouyban-Acree Model

In pharmaceutical formulations, mixed solvent systems (co-solvents) are often used. The Jouyban-Acree model is a widely used and accurate mathematical model for correlating and predicting the solubility of a solute in binary or ternary solvent mixtures at various temperatures.[14][15][16] The model requires experimental solubility data in the neat (mono-solvent) systems to predict solubility in the mixtures, thereby reducing the number of experiments needed.[14][17][18]

Physicochemical Properties of this compound

A foundational step in any solubility study is to characterize the solute. The known properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClF₂NO | PubChem[4] |

| Molecular Weight | 205.59 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| Canonical SMILES | C1=CC(=C(C=C1F)F)NC(=O)CCl | PubChem[4] |

| InChIKey | TUPPVAAGWXKMRC-UHFFFAOYSA-N | PubChem[4] |

| Predicted XlogP | 2.0 | PubChemLite[19] |

The presence of two fluorine atoms and one chlorine atom suggests significant electronegativity, while the acetamide group provides hydrogen bonding capability (one donor, one acceptor site). The aromatic ring contributes to its hydrophobicity. These structural features indicate that its solubility will be highly dependent on the specific polar, dispersion, and hydrogen-bonding characteristics of the chosen solvent.

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable and widely accepted method for determining thermodynamic (equilibrium) solubility is the Saturation Shake-Flask Method .[20][21] This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of solubility under the specified conditions.[22][23]

Causality Behind Experimental Choices

-

Method Selection: The shake-flask method is chosen over kinetic or high-throughput methods because it measures the true thermodynamic equilibrium solubility, which is a fundamental material property essential for thermodynamic modeling and robust formulation development.[20][24]

-

Equilibrium Confirmation: Measuring concentration at multiple time points is a self-validating step. A plateau in concentration confirms that equilibrium has been reached and the measured value is not an artifact of insufficient equilibration time.[24]

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance or 25 °C for standard lab conditions) is critical for reproducibility.[24]

-

Solid Phase Analysis: It is good practice to analyze the remaining solid post-experiment (e.g., by XRPD or DSC) to check for any polymorphic transformations or solvate formation, which could alter the solubility.

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. "Excess" means enough solid remains visible at the end of the experiment.

-

Equilibration: Seal the vials securely and place them in an orbital shaker or on a magnetic stirrer plate within a temperature-controlled environment (e.g., 25 °C). Agitate the samples at a constant rate that ensures the solid is well-suspended without being overly vigorous.

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.[24]

-

Phase Separation: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a solvent-resistant syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to prevent artificially high results.

-

Dilution: Promptly dilute the clear filtrate with a suitable diluent (often the mobile phase for HPLC analysis) to a concentration within the pre-established analytical calibration range. This prevents precipitation of the solute upon cooling or solvent evaporation.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, as described below.

-

Equilibrium Verification: Compare the calculated concentrations at the different time points. Equilibrium is considered reached when consecutive measurements do not deviate significantly (e.g., by less than 5-10%).[24]

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the preferred analytical tool for solubility analysis due to its specificity and ability to separate the analyte from any potential impurities or degradants.[20][24]

Protocol for Quantification:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (in which it is highly soluble, e.g., acetonitrile or methanol).

-

Calibration Curve: Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected concentration range of the diluted solubility samples.[10]

-

HPLC Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.

-

Data Processing: Plot the peak area from the HPLC chromatograms against the known concentration of the standards to generate a linear regression curve. The R² value should be >0.999 to ensure linearity.

-

Solubility Calculation: Use the equation of the line (y = mx + c) from the calibration curve to determine the concentration of the diluted samples from their measured peak areas.[10] Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

The overall experimental and analytical workflow is visualized below.

Caption: Workflow for Shake-Flask Solubility Determination with HPLC Analysis.

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.

Table 1: Solubility of this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Isopropanol | Polar Protic | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | Experimental Value | Calculated Value |

| Dichloromethane | Halogenated | Experimental Value | Calculated Value |

| Toluene | Non-polar | Experimental Value | Calculated Value |

| n-Heptane | Non-polar | Experimental Value | Calculated Value |

| Water | Polar Protic | Experimental Value | Calculated Value |

Note: This table serves as a template for recording experimentally determined values.

Conclusion

This guide has outlined a comprehensive strategy for characterizing the solubility of this compound in organic solvents. By integrating theoretical predictive models like Hansen Solubility Parameters with the gold-standard experimental shake-flask method, researchers can efficiently screen for suitable solvents and obtain highly accurate and reliable thermodynamic solubility data. The detailed protocols for experimentation and HPLC analysis provide a robust, self-validating framework essential for applications in chemical synthesis, purification, and pharmaceutical formulation. This methodological approach empowers scientists to make informed, data-driven decisions in the absence of pre-existing literature values, accelerating research and development.

References

- 1. seppic.com [seppic.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. How does drug solubility affect drug delivery? [synapse.patsnap.com]

- 4. This compound | C8H6ClF2NO | CID 735854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmtech.com [pharmtech.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 14. Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model. | Semantic Scholar [semanticscholar.org]

- 15. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model [jstage.jst.go.jp]

- 17. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. PubChemLite - this compound (C8H6ClF2NO) [pubchemlite.lcsb.uni.lu]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. researchgate.net [researchgate.net]

- 22. improvedpharma.com [improvedpharma.com]

- 23. pharmatutor.org [pharmatutor.org]

- 24. who.int [who.int]

Spectroscopic Characterization of 2-chloro-N-(2,4-difluorophenyl)acetamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound 2-chloro-N-(2,4-difluorophenyl)acetamide, a molecule of interest in drug development and chemical synthesis. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are engaged in the synthesis, analysis, and application of related compounds. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides in-depth interpretation, and outlines the experimental protocols for acquiring this data.

Introduction

This compound belongs to the class of N-aryl acetamides, which are significant intermediates in organic synthesis. The presence of a chloroacetyl group makes it a versatile precursor for the introduction of various functionalities through nucleophilic substitution. The difluorophenyl moiety can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Accurate spectroscopic characterization is paramount to confirm the identity and purity of the synthesized compound, ensuring the reliability of subsequent biological or chemical studies.

Molecular Structure

The molecular structure of this compound is foundational to understanding its spectroscopic properties. The key structural features include a chloroacetamide group linked to a 2,4-difluorinated benzene ring.

Halogenated Acetanilide Derivatives: A Technical Guide to Their Antimicrobial Potential

In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a paramount objective in drug discovery. Among the promising candidates, halogenated acetanilide derivatives have emerged as a class of compounds demonstrating significant potential. This technical guide provides an in-depth exploration of the synthesis, antimicrobial evaluation, and structure-activity relationships of these molecules, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Imperative for Novel Antimicrobials and the Promise of Acetanilides

The waning efficacy of existing antibiotics necessitates a paradigm shift in antimicrobial research. Acetanilide, a simple aromatic amide, and its derivatives have a long history in medicinal chemistry, with early examples demonstrating analgesic and antipyretic properties.[1][2] However, recent investigations have unveiled their potential as antimicrobial agents.[3][4][5][6] The introduction of halogen substituents onto the acetanilide framework has been shown to be a particularly effective strategy for enhancing this activity, paving the way for a new generation of potential therapeutics.[7][8]

Synthesis and Structural Diversity of Halogenated Acetanilides

The synthesis of halogenated acetanilide derivatives is typically achieved through straightforward and versatile chemical reactions. A common and efficient method involves the acylation of a corresponding halogenated aniline with an acylating agent such as acetic anhydride or acetyl chloride.

A general synthetic scheme involves the reaction of a substituted aniline with acetic anhydride in the presence of a catalyst or under reflux conditions.[4][5] The selection of various substituted anilines and the potential for further modification of the acetyl group allow for the creation of a diverse library of compounds for screening.

Caption: General synthesis workflow for halogenated acetanilide derivatives.

Unraveling the Antimicrobial Mechanism of Action

While the precise mechanism of action for all halogenated acetanilide derivatives is not fully elucidated and may vary between specific compounds, several key hypotheses have emerged from scientific investigations.

One proposed mechanism for related halogenated anilines involves the inhibition of adenylate cyclase activity .[9][10] This enzyme is crucial for the production of cyclic AMP (cAMP), a key second messenger in bacteria that regulates numerous physiological processes, including the expression of virulence factors.[9][10] By disrupting this signaling pathway, these compounds can exert both antimicrobial and antibiofilm effects.

Another critical factor appears to be the acidity of the N-H bond in the acetamido group.[7][8] The presence of electron-withdrawing halogen substituents on the aromatic ring can increase the acidity of this proton, potentially facilitating interactions with key enzymatic or structural components within the microbial cell.

Caption: Proposed mechanism involving the inhibition of adenylate cyclase.

Structure-Activity Relationship (SAR): The Role of Halogenation

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry.[11][12][13] For halogenated acetanilides, the nature, position, and number of halogen substituents on the aniline ring play a critical role in determining their antimicrobial potency.

Studies have shown that the presence of halogens is often essential for significant bioactivity.[7][8] Furthermore, the specific halogen (Fluorine, Chlorine, Bromine, or Iodine) and its location on the aromatic ring can dramatically influence the compound's efficacy against different microbial strains. For instance, certain substitution patterns may be more effective against Gram-positive bacteria, while others may exhibit broader-spectrum activity. This underscores the importance of systematic SAR studies in optimizing the antimicrobial profile of these derivatives.[14]

In Vitro Evaluation of Antimicrobial Activity: A Step-by-Step Guide

A robust and standardized approach to in vitro testing is crucial for accurately determining the antimicrobial potential of novel compounds. The following protocols outline the key assays for assessing the efficacy of halogenated acetanilide derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16][17] The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.[18][19]

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate culture (18-24 hours), select 3-5 well-isolated colonies of the test microorganism.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17][18]

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18][20]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the halogenated acetanilide derivative in a suitable solvent (e.g., DMSO).

-

In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to obtain a range of concentrations.[18]

-

-

Inoculation and Incubation:

-

Determination of MIC:

Caption: Workflow for the Broth Microdilution MIC Assay.

Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[22][23][24]

Experimental Protocol: MBC Assay

-

Perform MIC Assay: Conduct the broth microdilution MIC test as described above.

-

Subculturing: From the wells showing no visible growth (the MIC well and wells with higher concentrations), aspirate a small aliquot (e.g., 10 µL).[25]

-

Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.[25]

-

Determination of MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[23][25]

Cytotoxicity Assessment: Ensuring a Favorable Safety Profile

A crucial aspect of drug development is to ensure that a potential antimicrobial agent is not toxic to mammalian cells.[26][27][28][29] Cytotoxicity assays are therefore an essential component of the preclinical evaluation of halogenated acetanilide derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[18][30]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and incubate for 24 hours to allow for attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the halogenated acetanilide derivative in cell culture medium and add them to the wells. Include a vehicle control (cells treated with the solvent used to dissolve the compound).[18]

-

Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[18]

-

Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. This allows for the determination of the IC₅₀ (half-maximal inhibitory concentration) value.[18]

Caption: Workflow for the MTT Cytotoxicity Assay.

Data Presentation and Interpretation

The systematic and clear presentation of quantitative data is essential for the comparison and interpretation of results.

Table 1: Representative Antimicrobial Activity and Cytotoxicity Data

| Compound ID | Halogen Substitution | Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | IC₅₀ (µg/mL) on Mammalian Cells |

| HA-01 | 4-Chloro | Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] | [Insert Data] |

| HA-02 | 2,4-Dichloro | Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] | [Insert Data] |

| HA-03 | 4-Bromo | Escherichia coli | Negative | [Insert Data] | [Insert Data] | [Insert Data] |

| HA-04 | 3,5-Dibromo | Escherichia coli | Negative | [Insert Data] | [Insert Data] | [Insert Data] |

| Control | [e.g., Ciprofloxacin] | Escherichia coli | Negative | [Insert Data] | [Insert Data] | N/A |

Conclusion and Future Directions

Halogenated acetanilide derivatives represent a promising and versatile scaffold for the development of novel antimicrobial agents. Their straightforward synthesis, coupled with the potential for significant antimicrobial activity, makes them an attractive area for further research. Future efforts should focus on expanding the structural diversity of these compounds, elucidating their precise mechanisms of action against a broader range of pathogens, and conducting in vivo efficacy and safety studies. Through a systematic and multidisciplinary approach, the full therapeutic potential of halogenated acetanilides can be unlocked in the ongoing battle against infectious diseases.

References

- 1. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review (2018) | Rajib Kumar Singh | 6 Citations [scispace.com]

- 2. What is the mechanism of Acetanilide? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. rjptonline.org [rjptonline.org]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. busca.umc.cl [busca.umc.cl]

- 9. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 12. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 13. collaborativedrug.com [collaborativedrug.com]

- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. microchemlab.com [microchemlab.com]

- 25. benchchem.com [benchchem.com]

- 26. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]

- 27. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 30. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 2-Chloro-N-(2,4-difluorophenyl)acetamide in Organic Synthesis

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and physicochemical properties. The subject of this guide, 2-chloro-N-(2,4-difluorophenyl)acetamide, is a bifunctional reagent of significant interest. Its chemical architecture, featuring a reactive α-chloroacetamide "warhead" and a difluorinated phenyl ring, renders it a versatile precursor for a variety of complex organic molecules, particularly heterocyclic compounds with potential biological activity.[1][2]

The electron-withdrawing nature of the difluorophenyl group enhances the electrophilicity of the carbonyl carbon and influences the reactivity of the adjacent chloroacetyl group. This electronic modulation, coupled with the potential for the difluorophenyl moiety to engage in specific interactions with biological targets, makes this reagent a valuable tool for researchers in drug discovery and development. These application notes will provide an in-depth guide to the synthetic utility of this compound, complete with detailed protocols and mechanistic insights.

Core Applications in the Synthesis of Bioactive Heterocycles

A primary application of this compound is in the construction of heterocyclic ring systems. The α-chloroacetamide functionality serves as a key electrophilic partner in cyclization reactions with various nucleophiles, leading to the formation of diverse heterocyclic scaffolds.

Synthesis of 2-Amino-1,3-thiazole Derivatives

The Hantzsch thiazole synthesis and its variations are cornerstone methods in heterocyclic chemistry. This compound is an excellent substrate for reaction with thiourea or substituted thioureas to generate highly functionalized 2-aminothiazole derivatives. These structures are prevalent in a wide range of biologically active compounds.[3][4]

Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the chloroacetamide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The 2,4-difluorophenyl moiety is retained as a key substituent on the exocyclic amino group, which can be crucial for biological efficacy.

Experimental Protocol 1: Synthesis of N-(2,4-difluorophenyl)-4-aryl-1,3-thiazol-2-amine

This protocol is adapted from established methods for the synthesis of similar 2-aminothiazole derivatives.[5]

Materials:

-

This compound

-

Substituted thiourea (e.g., phenylthiourea)

-

Ethanol (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

To a solution of substituted thiourea (1.0 eq) in anhydrous ethanol (20 mL/mmol), add this compound (1.1 eq).

-

Add sodium bicarbonate (1.5 eq) to the reaction mixture to act as a base.

-

Heat the mixture to reflux (typically 78 °C for ethanol) and monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate).

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water (30 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-(2,4-difluorophenyl)-4-aryl-1,3-thiazol-2-amine.

Data Presentation:

| Reactant 1 | Reactant 2 | Product | Typical Yield |

| This compound | Phenylthiourea | N-(2,4-difluorophenyl)-4-phenyl-1,3-thiazol-2-amine | 75-85% |

Visualization of Synthetic Workflow:

References

- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

Application Notes and Protocols for the N-acylation of 2,4-Difluoroaniline with Chloroacetyl Chloride

Introduction: Strategic Importance of 2-chloro-N-(2,4-difluorophenyl)acetamide

The synthesis of this compound is a critical transformation in medicinal chemistry and materials science. The resulting molecule serves as a versatile intermediate, combining the unique electronic properties of a difluorinated aromatic ring with a reactive N-chloroacetyl handle. This moiety is primed for subsequent nucleophilic substitution, enabling the construction of more complex molecular architectures.[1] N-acylation is a foundational method for creating stable amide bonds, which are prevalent in a vast number of pharmaceuticals and natural products.[1] This document provides a detailed protocol for the efficient N-acylation of 2,4-difluoroaniline with chloroacetyl chloride, including insights into the reaction mechanism, safety considerations, and methods for purification and characterization.

Reaction Principle and Mechanistic Considerations

The N-acylation of 2,4-difluoroaniline with chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride.[2] The electron-withdrawing nature of the two fluorine atoms on the aniline ring decreases the nucleophilicity of the amino group, presenting a moderate challenge for this acylation.[3] To overcome this, a highly reactive acylating agent like chloroacetyl chloride is employed.

The reaction produces one equivalent of hydrochloric acid (HCl), which can protonate the starting aniline, rendering it unreactive.[4] Therefore, the inclusion of a base is crucial to neutralize the HCl as it is formed, driving the reaction to completion. A tertiary amine, such as triethylamine, or an inorganic base like potassium carbonate can serve this purpose effectively.

Materials and Equipment

Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |

| 2,4-Difluoroaniline | C₆H₅F₂N | 129.11 | 367-25-9 | Sigma-Aldrich |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 79-04-9 | Sigma-Aldrich |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | 144-55-8 | VWR |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | VWR |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass funnel and filter paper

-

Standard laboratory glassware

Experimental Workflow

The overall experimental workflow for the N-acylation of 2,4-difluoroaniline is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol

1. Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoroaniline (5.0 g, 38.7 mmol) and anhydrous dichloromethane (40 mL).

-

Stir the mixture until the aniline is completely dissolved.

-

Add triethylamine (5.4 mL, 38.7 mmol) to the solution.

-

Cool the flask in an ice bath to 0°C.

2. Acylation Reaction:

-

In a dropping funnel, place chloroacetyl chloride (3.1 mL, 38.7 mmol) dissolved in anhydrous dichloromethane (10 mL).

-

Add the chloroacetyl chloride solution dropwise to the stirred aniline solution over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

3. Work-up and Extraction:

-

Upon completion of the reaction, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Safety Precautions

-

Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[5][6][7]

-

2,4-Difluoroaniline is toxic and an irritant. Avoid contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood.

-

The reaction is exothermic. Ensure proper temperature control, especially during the addition of chloroacetyl chloride.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons, the amide proton, and the methylene protons of the chloroacetyl group. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon, and the methylene carbon. |

| FT-IR | Characteristic absorption bands for the N-H stretch, C=O stretch (amide), and C-Cl stretch. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₈H₆ClF₂NO, M.W. 205.59 g/mol ). |

| Melting Point | A sharp melting point indicates high purity. |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or slightly warm the reaction mixture. Ensure the base is of good quality and used in stoichiometric amounts. |

| Loss of product during work-up. | Ensure proper phase separation during extraction. Minimize the amount of solvent used for recrystallization. | |

| Impure Product | Presence of unreacted starting materials. | Optimize the stoichiometry of reagents. Improve purification by recrystallization or column chromatography. |

| Formation of side products. | Maintain a low temperature during the addition of chloroacetyl chloride to minimize side reactions. |

Reaction Mechanism Diagram

Caption: Simplified mechanism of N-acylation of 2,4-difluoroaniline.

Conclusion

This protocol provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can consistently obtain high yields of the desired product. The versatility of the N-chloroacetyl group makes this compound a valuable building block for the development of novel pharmaceuticals and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]

The Versatile Intermediate: Application Notes for 2-chloro-N-(2,4-difluorophenyl)acetamide in Contemporary Drug Discovery

Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel bioactive molecules. Among these, 2-chloro-N-(2,4-difluorophenyl)acetamide emerges as a highly valuable building block. Its utility stems from a combination of a reactive α-chloroacetamide moiety and a difluorophenyl group, a common feature in many kinase inhibitors and other targeted therapeutics. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this intermediate, providing detailed protocols and insights into its reactivity and synthetic potential.

The core value of this compound lies in its ability to act as an electrophilic partner in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent amide and the inherent reactivity of the carbon-chlorine bond make it an excellent substrate for reaction with a variety of nucleophiles, particularly amines and thiols. This reactivity is the cornerstone of its application in the construction of complex molecular architectures, most notably in the synthesis of heterocyclic compounds with therapeutic potential.

Core Applications in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. This compound is an exemplary intermediate in this field for two primary reasons:

-

Scaffold for Covalent Inhibition: The α-chloroacetamide group is a well-established reactive handle for the development of covalent kinase inhibitors. This moiety can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine, within the ATP-binding site of a kinase. This irreversible or targeted reversible binding can lead to potent and prolonged inhibition of the enzyme's activity.

-

Versatile Precursor for Library Synthesis: The chlorine atom serves as an excellent leaving group, allowing for its ready displacement by various nucleophiles. This facilitates the rapid generation of libraries of analogous compounds, a crucial step in structure-activity relationship (SAR) studies to optimize the potency and selectivity of a lead compound.

A particularly important application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This heterocyclic scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[2] The general synthetic strategy involves the reaction of an aminopyrazole with a β-keto ester or a similar biselectrophilic species. In a related and highly effective approach, this compound can be reacted with an aminopyrazole to introduce the N-(2,4-difluorophenyl)acetamido side chain, a key pharmacophoric element in many kinase inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol outlines the synthesis of the title intermediate from commercially available starting materials.

Reaction Scheme:

Caption: Synthesis of the chloroacetamide intermediate.

Materials:

-

2,4-Difluoroaniline

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,4-difluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice-water bath.

-